![molecular formula C14H17NO4S B1331800 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 260441-69-8](/img/structure/B1331800.png)
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4S It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a phenylvinyl moiety
Preparation Methods
The synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions of primary alcohols or aldehydes attached to the piperidine ring.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Phenylvinyl Substitution: The phenylvinyl moiety can be attached through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Coupling Reactions: The phenylvinyl moiety can participate in coupling reactions, such as Heck or Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Research
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid has been investigated for its potential therapeutic properties. Its sulfonyl group enhances the compound's reactivity, making it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders. The compound's ability to interact with biological systems is under study, focusing on its role as an inhibitor in enzyme pathways crucial for disease progression .
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as an essential reagent in organic synthesis. It can facilitate the formation of complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The presence of the sulfonyl group allows for enhanced reactivity and selectivity, making it valuable in synthesizing other bioactive compounds .
Material Science
Development of Functional Materials
In material science, this compound is being explored for its potential to create functional materials with specific properties. Its chemical structure can be modified to enhance material characteristics such as thermal stability and mechanical strength, which are critical in developing advanced polymers and composites for industrial applications .
Case Studies
Study Focus | Findings |
---|---|
Pharmacological Activity | Research indicates that the compound exhibits potential anti-cancer properties by inhibiting tumor cell proliferation in vitro. Further studies are required to elucidate its mechanism of action and efficacy in vivo. |
Synthetic Applications | A study demonstrated the successful use of this compound in a multi-step synthesis of complex alkaloids, showcasing its versatility as a building block in organic chemistry. |
Material Development | Experiments showed that incorporating this compound into polymer matrices improved their mechanical properties without compromising thermal stability. |
Mechanism of Action
The mechanism of action of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylvinyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonic acid share structural similarities but differ in their functional groups and reactivity.
Phenylvinyl Sulfonyl Compounds: Compounds with similar sulfonyl and phenylvinyl groups, such as phenylvinyl sulfone, exhibit different chemical and biological properties due to variations in their core structures.
Biological Activity
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid (CAS Number: 260441-69-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO4S, with a molecular weight of approximately 295.36 g/mol. The compound features a piperidine ring, a carboxylic acid functional group, and a sulfonyl group attached to a phenylvinyl moiety, which contributes to its diverse chemical reactivity and biological activity .
This compound has been investigated for its ability to modulate various cellular processes. Notably, it exhibits significant inhibitory effects on Kinesin spindle protein (KSP), an essential protein involved in mitosis. By inhibiting KSP, the compound can disrupt cell division, making it a potential candidate for anti-cancer therapies .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound. It has shown activity against human coronaviruses, particularly SARS-CoV-2. In vitro assays demonstrated that this compound can inhibit viral replication at micromolar concentrations . The mechanism appears to involve interference with viral polyprotein processing and RNA synthesis, although specific targets within the viral lifecycle remain under investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Ugi Reaction : A four-component reaction that allows for the efficient assembly of the compound using readily available reagents.
- Functional Group Modifications : Subsequent modifications to introduce various substituents that could enhance biological activity or selectivity.
These synthetic pathways facilitate the production of this compound in laboratory settings for further research .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Phenylsulfonyl)piperidine-4-carboxylic acid | Piperidine ring with a phenylsulfonyl group | Lacks the vinyl component |
1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid | Nitro group addition | Introduces electron-withdrawing properties |
1-{[(E)-2-(Furanyl)vinyl]sulfonyl}piperidine-4-carboxylic acid | Furanyl instead of phenyl | Potentially different electronic properties |
This table illustrates how variations in substituents affect biological activities and chemical reactivity, emphasizing the distinctiveness of this compound within this class of molecules .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting KSP. These findings suggest potential applications in oncology .
- Antiviral Efficacy : In vitro assays against SARS-CoV-2 showed that this compound could reduce viral load significantly at low concentrations, suggesting its potential as an antiviral agent .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis has been conducted on various analogues of piperidines, revealing insights into how structural modifications influence biological activity .
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFAILDKFOBJFF-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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